cis-(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL
Description
cis-(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is a chiral β-amino alcohol with a tetrahydronaphthalene backbone. Its stereochemistry is critical for biological activity and synthetic utility. This compound has been synthesized via enzymatic resolution methods, achieving high enantiomeric excess (98% ee) using lipases such as PSL-C I . Its structural analogs are explored for applications in pharmaceuticals, particularly for antileishmanial properties .
Properties
CAS No. |
13575-92-3 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6,11H2/t9-,10+/m0/s1 |
InChI Key |
IIMSEFZOOYSTDO-VHSXEESVSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1N)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1N)O |
Origin of Product |
United States |
Preparation Methods
Alkylation and Deprotection
A widely reported method involves alkylation of a hydroxylated tetrahydronaphthalene intermediate with a chloroethyl pyrrolidine derivative, followed by deprotection and hydrogenation.
Example Pathway :
-
Alkylation : React cis-1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalene with 1-(2-chloroethyl)pyrrolidine base or its salt to form a protected ether.
-
Deprotection : Treat the intermediate with hydrobromic acid to yield the hydrobromide salt, removing protecting groups.
-
Hydrogenation : Reduce the resulting compound using palladium catalysts (e.g., Pd/C) under hydrogen gas to saturate the aromatic ring.
Reaction Conditions :
Nitrosation and Reduction
This method leverages nitrosation of tetralones followed by stereoselective reduction to introduce the amino group.
Procedure :
-
Nitrosation : React 2-nitronaphthalene derivatives with butyl nitrite in the presence of potassium tert-butoxide to form hydroxyiminotetralones.
-
Reduction : Reduce the hydroxyimino group using zinc dust and acetic acid to yield 2-acetamidotetralones.
-
Acid Hydrolysis : Treat acetamidotetralones with HCl to remove the acetamide group, forming the cis-amino alcohol via oxazoline intermediates.
Stereochemical Control
Achieving the cis-(1R,2S) configuration requires precise control over reaction intermediates and conditions.
Oxazoline Intermediate
Acid hydrolysis of acetamidotetralols proceeds via an oxazoline intermediate, leading to inversion of configuration at the C(1) carbon. This method is critical for synthesizing cis-amino alcohols from trans-precursors.
Mechanism :
Chiral Resolutions
Lipase-catalyzed transesterification or enzymatic resolution can isolate enantiopure cis-(1R,2S) isomers from racemic mixtures.
Example :
Pseudomonas cepacia lipase resolves racemic trans-2-amino-1,2,3,4-tetrahydronaphthalen-2-ols into enantiopure cis-isomers via selective acetylation.
Industrial-Scale Production
Scalable methods emphasize continuous flow reactors and chiral catalysts to enhance efficiency and enantiomeric excess (ee).
Continuous Flow Synthesis
Alkylation and hydrogenation steps are optimized in flow reactors, enabling precise temperature and pressure control.
Advantages :
-
Higher yields due to uniform reaction conditions.
-
Reduced batch-to-batch variability.
Chiral Catalysts
Palladium or ruthenium-based catalysts with chiral ligands (e.g., BINAP) improve enantioselectivity in hydrogenation steps.
Example :
Hydrogenation of 4-(4-benzyloxyphenyl)-7-methoxy-3-phenyl-1,2-dihydronaphthalene using TiCl₃ and Zn-Cu couple achieves high cis-selectivity.
Data Summary
Table 1: Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 1 and the amino group at position 2 enable diverse oxidation pathways:
Key Findings :
-
Steric hindrance from the cis-(1R,2S) configuration reduces reaction rates compared to trans isomers .
-
Selective oxidation of the amine group requires buffered conditions to avoid over-oxidation.
Acylation and Alkylation
The primary amine undergoes nucleophilic substitution reactions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Acetyl chloride | DCM, room temperature | N-Acetyl derivative | Rapid reaction (>90% conversion) |
| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzylated compound | Requires phase-transfer catalysts |
| tert-Butyl chloroformate | THF, 0°C → RT | Boc-protected amine | High diastereoselectivity observed |
Mechanistic Insight :
The cis configuration directs acylation/alkylation to occur preferentially on the amine due to intramolecular hydrogen bonding with the adjacent hydroxyl group . Steric effects from the tetrahydronaphthalene ring limit bulkier electrophiles.
Cyclization Reactions
Intramolecular reactions form heterocyclic systems:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| POCl₃ | Reflux, 4–6 hours | Tetrahydroisoquinoline derivative | Precursor to CNS-active agents |
| H₂SO₄ (conc.) | 120°C, 2 hours | Fused oxazolidinone ring | Antimicrobial scaffold synthesis |
Stereochemical Impact :
The cis arrangement facilitates 5-membered ring formation with minimal competing pathways .
Catalytic Hydrogenation
The tetralin ring can undergo further saturation:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C | H₂ (1 atm), EtOH, RT | Decahydronaphthalene derivative | Full saturation of aromatic ring |
| Raney Ni | H₂ (3 atm), NH₃, 50°C | Partially saturated ring systems | Controlled by reaction time |
Limitations :
Hydrogenation may reduce stereochemical integrity if harsh conditions are employed .
Enzymatic Modifications
Biocatalytic transformations show promise for asymmetric synthesis:
Comparative Reactivity Table
| Reaction Type | Rate (cis isomer) | Rate (trans isomer) | Dominant Factor |
|---|---|---|---|
| Amine acylation | Fast | Moderate | Hydrogen bonding stabilization |
| Ring oxidation | Slow | Fast | Steric hindrance |
| Cyclization | High yield | Low yield | Proximity of functional groups |
Unresolved Challenges
-
Limited data on enantiopure large-scale syntheses.
-
Need for greener catalytic systems to improve sustainability.
Data gaps highlight opportunities for further research into reaction optimization and novel applications.
Scientific Research Applications
Organic Synthesis
cis-(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is employed as a chiral building block in the synthesis of various complex organic molecules. Its ability to introduce chirality into synthetic pathways is crucial for creating enantiomerically pure compounds.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. It acts as a ligand in enzyme-substrate interactions and can influence protein folding and activity. This property makes it valuable in drug discovery and development.
Biochemical Studies
In biochemical research, this compound is utilized to study:
- Enzyme Mechanisms : Understanding how enzymes interact with substrates.
- Protein Interactions : Investigating the binding affinities of proteins to various ligands.
Case Study 1: Chiral Catalysis
Research has demonstrated that this compound can serve as an effective chiral catalyst in asymmetric synthesis. In one study, the compound was used to catalyze the enantioselective reduction of prochiral ketones with high yields and selectivity.
Case Study 2: Enzyme Inhibition
A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity through competitive inhibition.
Mechanism of Action
The mechanism of action of CIS-(1R,2S)-2-AMINO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, modulating their activity and influencing biochemical pathways. The compound’s stereochemistry is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structural analogs and their distinguishing features:
Stereochemical Differentiation
- Enantiomers vs. Diastereomers : The (1R,2S)-cis isomer exhibits distinct physicochemical behavior compared to its (1R,2R)-trans diastereomer. For example, enzymatic resolution of the cis isomer achieves higher enantiomeric excess (98% ee) than trans isomers, which show lower selectivity (85% ee) .
- Salt Forms: The hydrochloride salt of the (1S,2R)-cis isomer (C₁₀H₁₄ClNO) demonstrates improved stability and solubility compared to the free base .
Enzymatic Resolution
Lipase-mediated kinetic resolution is a preferred method for synthesizing enantiopure cis-(1R,2S)-2-amino derivatives. PSL-C I lipase outperforms CAL-B in resolving racemic mixtures, yielding 98% ee for the cis-(1R,2S)-alcohol . In contrast, trans isomers require longer reaction times and show moderate enantioselectivity (E = 133) .
Physicochemical and Functional Properties
Physicochemical Data Comparison
Functional Differences
- Biological Activity: The cis-(1R,2S) isomer is associated with antileishmanial activity, while analogs like (1R,2S)-2-Amino-1,2-diphenylethanol are utilized in catalytic applications .
- Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmaceutical formulations.
Biological Activity
cis-(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is a compound belonging to the class of organic compounds known as tetralins. Its structure features a fused bicyclic system that contributes to its unique biological properties. This compound has garnered attention for its potential pharmacological applications and biological activities.
- Chemical Formula : CHNO
- Average Molecular Weight : 163.2163 g/mol
- IUPAC Name : (1R,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol
- CAS Number : 13575-92-3
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Pharmacological Potential
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Enzymatic Activity | Exhibits PNMT activity; potential role in catecholamine synthesis |
| Cytotoxicity | Related compounds show significant cytotoxic effects against multiple cancer cell lines |
| Antimicrobial | Related structures demonstrate antimicrobial properties; further research needed |
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of tetrahydronaphthalene derivatives on various cancer cell lines:
- Cell Lines Used : HeLa (cervical), HCT116 (colon), A431 (epidermoid carcinoma)
- Results : Compounds showed IC50 values ranging from 5 μM to 15 μM across different lines, indicating moderate to high cytotoxicity. Further studies are required to isolate and evaluate the specific contributions of this compound .
Mechanistic Insights
The precise mechanisms through which this compound exerts its biological activities remain under investigation. The following hypotheses have been proposed based on related compounds:
- Interaction with Receptors : Potential binding to adrenergic receptors may influence cardiovascular responses.
- Modulation of Signaling Pathways : Inhibition or activation of pathways involved in cell proliferation and apoptosis could explain observed cytotoxic effects.
Q & A
Q. What are the most reliable synthetic routes for obtaining enantiomerically pure cis-(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL?
Methodological Answer: Enantioselective synthesis often employs conjugate addition strategies. For example, homochiral lithium amides (e.g., lithium N-benzyl-N-α-methylbenzylamide) can induce stereoselectivity in β-amino acid precursors, as demonstrated in the synthesis of analogous cis-β-amino alcohols like cispentacin . Key steps include:
Q. How can the stereochemical integrity of cis-(1R,2S)-configured amino alcohols be validated experimentally?
Methodological Answer: Use a combination of:
- Chiral HPLC with crown ether-based chiral stationary phases (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid derivatives), which differentiate enantiomers via host-guest interactions .
- 19F NMR spectroscopy (if fluorinated analogs are synthesized): Chemical shift splitting patterns distinguish cis/trans diastereomers, as shown in studies of analogous epoxide-forming reactions .
- X-ray crystallography for absolute configuration confirmation, as applied in PNMT enzyme-substrate complex studies .
Advanced Research Questions
Q. How does the cis-(1R,2S) stereochemistry influence biological interactions, such as enzyme inhibition or receptor binding?
Methodological Answer: The rigid tetrahydronaphthalene scaffold and cis-amino alcohol motif create distinct steric and electronic profiles. For example:
- In phenylethanolamine N-methyltransferase (PNMT) studies, the cis-(1R,2S) configuration of 2-amino-1-tetralol analogs enables optimal binding to the active site via hydrogen bonding with Glu219 and π-stacking with Phe182 .
- Computational docking (e.g., in silico conformational analysis) can predict binding modes, validated by mutagenesis (e.g., F182A variant in HppE protein assays) to assess steric effects on reactivity .
Q. What experimental strategies resolve contradictions in stereochemical outcomes during catalytic asymmetric synthesis?
Methodological Answer: Discrepancies in diastereomer ratios (e.g., cis:trans epoxide formation) often arise from:
- Catalyst stereoselectivity : Use of chiral ligands (e.g., Mauduit’s hydroxyalkyl-NHC precursors) to fine-tune transition-state geometry .
- Substrate conformational flexibility : Introduce steric bulk (e.g., trifluoromethyl groups) to restrict rotational freedom, as shown in F3-substituted HPP derivatives .
- Kinetic vs. thermodynamic control : Monitor reaction progress via time-resolved 19F NMR to identify intermediates and optimize quenching conditions .
Q. How can researchers mitigate racemization during functionalization of this compound derivatives?
Methodological Answer: Racemization risks arise during:
- Amide bond formation : Use mild coupling agents (e.g., DIC/Oxyma) at low temperatures (<0°C) to minimize base-induced epimerization.
- Ester hydrolysis : Employ enzymatic catalysis (e.g., lipases) for stereoretentive cleavage, as demonstrated in β-amino ester conversions .
- Protecting group selection : Bulky groups (e.g., tert-butoxycarbonyl) shield the amino-alcohol moiety from nucleophilic attack .
Data Contradiction Analysis
Q. Why do different studies report conflicting diastereoselectivities for reactions involving cis-(1R,2S)-configured substrates?
Methodological Answer: Variations arise from:
- Protein engineering effects : Wild-type vs. F182A HppE variants produce divergent cis:trans epoxide ratios (e.g., 2g:3g = 85:15 vs. 50:50) due to altered active-site steric constraints .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, favoring cis-configuration retention, while nonpolar solvents may allow rotational freedom .
- Temperature gradients : Higher temperatures (>25°C) promote epimerization, necessitating strict thermal control during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
